tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate typically involves a series of chemical reactions. The preparation methods often include:
Amino Protection: Protecting the amino group to prevent unwanted reactions.
Alkylation: Introducing an alkyl group to the molecule.
Acylation: Adding an acyl group to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl 4-(4-phenyl-1H-imidazol-1-yl)piperidine-1-carboxylate can be compared with other imidazole derivatives, such as:
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Similar structure but with a benzimidazole ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a phenyl group.
The uniqueness of tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate lies in its specific substitution pattern, which can lead to different biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C19H25N3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-phenylimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)21-11-9-16(10-12-21)22-13-17(20-14-22)15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3 |
InChI Key |
HBQSVSBHCYFBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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